![molecular formula C8H13N3S B1395912 1-[(1,3-Thiazol-2-yl)methyl]piperazine CAS No. 885699-90-1](/img/structure/B1395912.png)
1-[(1,3-Thiazol-2-yl)methyl]piperazine
Overview
Description
“1-[(1,3-Thiazol-2-yl)methyl]piperazine” is a chemical compound that contains a thiazole ring and a piperazine ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms. The compound is often used in the synthesis of various pharmaceuticals and biologically active agents .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . For instance, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of “1-[(1,3-Thiazol-2-yl)methyl]piperazine” consists of a thiazole ring and a piperazine ring . The thiazole ring is aromatic, meaning the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(1,3-Thiazol-2-yl)methyl]piperazine” include its molecular weight, which is 292.66 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antimicrobial Activity
The compound has been found to exhibit antimicrobial activity. A study synthesized a variant of the compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which showed antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . The study suggests that PNT is taken up by microbial cells, resulting in cell disruption, and one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .
Antiplasmodial Activity
Thiazole compounds, including those tethered with piperazine, have shown antiplasmodial activity. A study reported the synthesis of a library of diverse piperazine-tethered thiazole compounds, which were then screened for antiplasmodial compounds. The compounds exhibited interesting antimalarial activity, primarily against the Plasmodium falciparum chloroquine-resistant Dd2 strain .
Antitumor Activity
Thiazole derivatives have been reported to exhibit antitumor activity. For instance, 2-(2,3-anhydrofuranosyl) thiazole-4-carboxamide derivatives were synthesized and screened for their antitumor activity against K562 malignant cells .
Antifungal Activity
A study synthesized a new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives and screened them for in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum . Several derivatives reported promising antifungal activity against A. niger .
Antibacterial Activity
The same study also screened the synthesized derivatives for in vitro antibacterial activity against a Gram-negative strain, Escherichia coli, and a Gram-positive strain, Staphylococcus albus . Some compounds showed good antibacterial activity against S. albus .
DNA Gyrase Inhibition
A study investigated the potential of 1-ethyl-3-(thiazol-2-yl)urea derivatives as Escherichia coli DNA gyrase inhibitors . This suggests that thiazole derivatives could potentially be used in the development of new antimicrobial drugs.
Safety and Hazards
The safety information for “1-[(1,3-Thiazol-2-yl)methyl]piperazine” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Future Directions
Thiazoles, including “1-[(1,3-Thiazol-2-yl)methyl]piperazine”, have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that make them promising candidates for the development of various drugs and biologically active agents . Therefore, the future directions for this compound could involve further exploration of its potential uses in these areas.
Mechanism of Action
Target of Action
Thiazole derivatives, to which 2-(piperazin-1-ylmethyl)thiazole belongs, have been reported to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The study suggests that PNT is taken up by microbial cells, resulting in cell disruption, and one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on morpholine-based thiazoles, which are structurally similar to 2-(piperazin-1-ylmethyl)thiazole, suggests that these compounds can be strategically modified to improve their binding affinity, selectivity, and pharmacokinetics .
Result of Action
A study on a similar compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (pnt), suggests that pnt is taken up by microbial cells, resulting in cell disruption .
Action Environment
The biological activity of thiazole derivatives, to which 2-(piperazin-1-ylmethyl)thiazole belongs, suggests that these compounds may be influenced by various environmental factors .
properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-4-11(5-2-9-1)7-8-10-3-6-12-8/h3,6,9H,1-2,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPNZBBYKHIRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702582 | |
| Record name | 1-[(1,3-Thiazol-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-Thiazol-2-yl)methyl]piperazine | |
CAS RN |
885699-90-1 | |
| Record name | 1-(2-Thiazolylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885699-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1,3-Thiazol-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



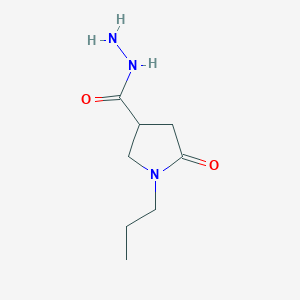
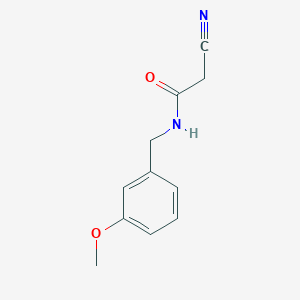

![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)

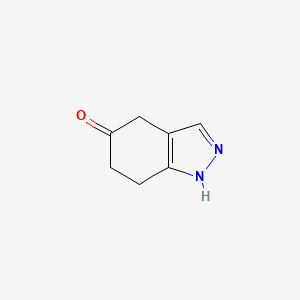
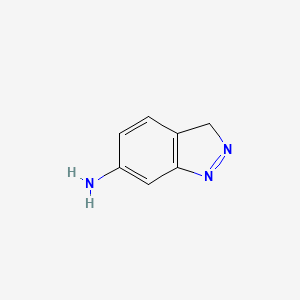

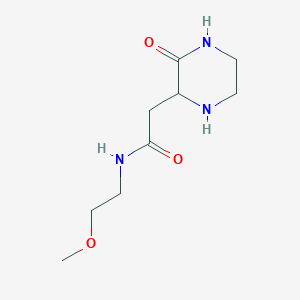
![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)
![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)


![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)